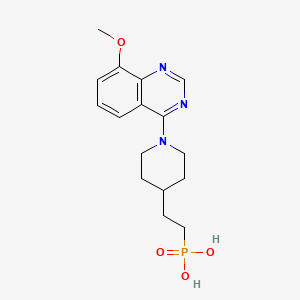

(2-(1-(8-Methoxyquinazolin-4-yl)piperidin-4-yl)ethyl)phosphonic acid

Beschreibung

(2-(1-(8-Methoxyquinazolin-4-yl)piperidin-4-yl)ethyl)phosphonic acid is a synthetic small molecule featuring a quinazoline core substituted with a methoxy group at the 8-position, a piperidine ring linked via the 4-yl position, and a phosphonic acid moiety. The quinazoline scaffold is a privileged structure in medicinal chemistry due to its ability to interact with biological targets such as kinases and receptors. The 8-methoxy substitution may influence solubility, binding affinity, or metabolic stability compared to other quinazoline derivatives. The phosphonic acid group contributes to its polarity, enhancing water solubility and mimicking phosphate groups in biological systems, which is critical for interactions with enzymes or receptors .

Eigenschaften

CAS-Nummer |

2298391-60-1 |

|---|---|

Molekularformel |

C16H22N3O4P |

Molekulargewicht |

351.34 g/mol |

IUPAC-Name |

2-[1-(8-methoxyquinazolin-4-yl)piperidin-4-yl]ethylphosphonic acid |

InChI |

InChI=1S/C16H22N3O4P/c1-23-14-4-2-3-13-15(14)17-11-18-16(13)19-8-5-12(6-9-19)7-10-24(20,21)22/h2-4,11-12H,5-10H2,1H3,(H2,20,21,22) |

InChI-Schlüssel |

IXXUGBPAQOKGTM-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC=CC2=C1N=CN=C2N3CCC(CC3)CCP(=O)(O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of ENPP1 inhibitor 32 involves several steps, including the preparation of key intermediates and the final coupling reactionsThe final step involves the coupling of the intermediate with a suitable amine or other nucleophile under specific reaction conditions . Industrial production methods for ENPP1 inhibitor 32 may involve optimization of these synthetic routes to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques .

Analyse Chemischer Reaktionen

ENPP1 inhibitor 32 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols . The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents on the benzene ring . For example, oxidation of the benzene ring may lead to the formation of quinones, while reduction may yield hydroquinones .

Wissenschaftliche Forschungsanwendungen

ENPP1 inhibitor 32 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the enzymatic activity of ENPP1 and its role in purinergic signaling . In biology, it is used to investigate the effects of ENPP1 inhibition on cellular processes such as proliferation, migration, and apoptosis . In medicine, ENPP1 inhibitor 32 is being explored as a potential therapeutic agent for cancer immunotherapy, as it can enhance the immune response by inhibiting ENPP1 and stabilizing cyclic GMP-AMP (cGAMP), a key activator of the stimulator of interferon genes (STING) pathway . Additionally, ENPP1 inhibitor 32 may have applications in the treatment of other diseases such as viral infections and autoimmune disorders .

Wirkmechanismus

The mechanism of action of ENPP1 inhibitor 32 involves the inhibition of the ENPP1 enzyme, which hydrolyzes extracellular nucleotides such as cGAMP . By inhibiting ENPP1, ENPP1 inhibitor 32 prevents the breakdown of cGAMP, thereby stabilizing its levels in the extracellular space . This leads to the activation of the STING pathway, which triggers an innate immune response and enhances anti-tumor immunity . The molecular targets of ENPP1 inhibitor 32 include the active site of the ENPP1 enzyme, where it binds and prevents the enzyme from catalyzing the hydrolysis of nucleotide triphosphates .

Vergleich Mit ähnlichen Verbindungen

Substituent Position on the Quinazoline Ring

Key Compound for Comparison :

Research Findings :

- The position and number of methoxy groups significantly alter pharmacokinetic properties. The 6,7-dimethoxy derivative’s bulkier substituents could enhance receptor binding but may also increase susceptibility to cytochrome P450-mediated metabolism. In contrast, the 8-methoxy group in the target compound may optimize both binding and metabolic stability .

Piperidine-Linked Phosphonic Acid Derivatives

Key Compound for Comparison :

- 2-((1-(2-(N-(4-Chlorophenyl)benzo[d][1,3]dioxole-5-carboxamido)ethyl)piperidin-4-yl)oxy)acetic Acid Phosphoric Acid Salt ()

Research Findings :

- The benzo[d][1,3]dioxole derivative demonstrated enhanced pharmacokinetics, including prolonged plasma half-life, attributed to its phosphoric acid salt formulation . The target compound’s phosphonic acid group may similarly improve bioavailability, though its quinazoline core could confer distinct target selectivity.

Piperidine Substitution Patterns and Metabolic Fate

Key Compounds for Comparison :

- 1-[1-Methyl-2-[2-(Phenylmethyl)phenoxy]ethyl]-3-piperidinol and glucuronidated metabolites ()

Research Findings :

- Piperidine substitution at the 4-yl position (as in the target compound) may reduce metabolic glucuronidation compared to 3-yl derivatives.

Biologische Aktivität

The compound (2-(1-(8-Methoxyquinazolin-4-yl)piperidin-4-yl)ethyl)phosphonic acid is a synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular structure of the compound is characterized by a piperidine ring, a quinazoline moiety, and a phosphonic acid group. This unique combination of functional groups suggests potential interactions with biological targets such as receptors and enzymes.

Research indicates that compounds with similar structures often interact with neurotransmitter receptors, particularly NMDA receptors. For instance, derivatives of piperidinecarboxylic acids have been shown to act as competitive ligands for NMDA receptors, demonstrating significant antagonistic activity both in vitro and in vivo . The phosphonic acid group is known to enhance binding affinity and selectivity towards these targets.

Biological Activity

The biological activity of (2-(1-(8-Methoxyquinazolin-4-yl)piperidin-4-yl)ethyl)phosphonic acid can be summarized as follows:

- Antagonistic Activity : Similar compounds have exhibited potent NMDA receptor antagonism, which is crucial for their potential use in treating neurological disorders such as epilepsy and Alzheimer's disease .

- Antitumor Properties : The quinazoline scaffold is often associated with antitumor activity. Studies have shown that quinazoline derivatives can inhibit tumor cell proliferation through various pathways, including apoptosis induction .

- Neuroprotective Effects : Given its interaction with NMDA receptors, there is potential for neuroprotective applications in conditions characterized by excitotoxicity.

Case Studies and Experimental Data

- NMDA Receptor Binding Assays :

- Antitumor Activity :

-

Pharmacokinetics :

- Preliminary pharmacokinetic studies suggest favorable absorption and distribution characteristics for compounds with similar structures, although specific data for the target compound remains limited.

Data Table: Biological Activity Overview

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.